Structural Characterization and Synthetic Utility of 1-(4-Nitrophenoxy)isoquinoline: A Technical Whitepaper
Structural Characterization and Synthetic Utility of 1-(4-Nitrophenoxy)isoquinoline: A Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, functionalized isoquinolines serve as privileged scaffolds for the development of novel therapeutics, ranging from broad-spectrum antibacterial agents to selective kinase inhibitors[1]. Among these building blocks, 1-(4-nitrophenoxy)isoquinoline (CAS: 300396-42-3) stands out as a highly versatile intermediate[2]. The strategic placement of the ether linkage at the C1 position of the isoquinoline ring, coupled with the reducible para-nitro group on the phenoxy moiety, provides an ideal vector for late-stage diversification.
This whitepaper provides an in-depth technical analysis of the chemical structure, molecular weight properties, synthetic protocols, and downstream applications of 1-(4-nitrophenoxy)isoquinoline, tailored for researchers and drug development professionals.
Chemical Structure and Molecular Weight Properties
The molecular architecture of 1-(4-nitrophenoxy)isoquinoline consists of a bicyclic benzopyridine (isoquinoline) core linked via an oxygen bridge to a para-nitrophenyl group[3]. The C1 position of the isoquinoline ring is highly electron-deficient due to the inductive and resonance effects of the adjacent imine nitrogen, making it a prime site for functionalization[4].
Quantitative Data Summary
The following table summarizes the core physicochemical and molecular weight properties of 1-(4-nitrophenoxy)isoquinoline, essential for stoichiometric calculations and mass spectrometry validation[2].
| Property | Value |
| Chemical Name | 1-(4-nitrophenoxy)isoquinoline |
| CAS Registry Number | 300396-42-3 |
| Molecular Formula | C₁₅H₁₀N₂O₃ |
| Molecular Weight | 266.2515 g/mol |
| Monoisotopic Mass | 266.0691 Da |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (N, O, NO₂) |
| Topological Polar Surface Area (TPSA) | 68.7 Ų |
Mechanistic Insights: Synthesis via Nucleophilic Aromatic Substitution (SₙAr)
The most robust method for synthesizing 1-(4-nitrophenoxy)isoquinoline is through a Nucleophilic Aromatic Substitution (SₙAr) reaction between 1-chloroisoquinoline and 4-nitrophenol[5].
Causality Behind Experimental Choices
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Electrophile Selection: The C1-chlorine bond in 1-chloroisoquinoline is highly activated. The adjacent nitrogen atom stabilizes the negative charge in the transition state (Meisenheimer complex), significantly lowering the activation energy for nucleophilic attack.
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Base Selection (K₂CO₃): A mild inorganic base like potassium carbonate is chosen to quantitatively deprotonate 4-nitrophenol (pKa ~7.15). This generates the highly nucleophilic phenoxide anion while avoiding the degradation of the isoquinoline core that stronger bases might cause.
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Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the SₙAr process.
Fig 1: Nucleophilic Aromatic Substitution (SNAr) mechanism for 1-(4-nitrophenoxy)isoquinoline.
Step-by-Step Synthetic Protocol
This protocol is designed as a self-validating system; the sequential washing steps inherently verify the removal of unreacted starting materials.
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Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1-chloroisoquinoline (1.0 equiv, 10 mmol) and 4-nitrophenol (1.2 equiv, 12 mmol) in anhydrous DMF (20 mL).
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Activation: Add anhydrous K₂CO₃ (2.0 equiv, 20 mmol) in one portion. The mixture will immediately darken as the deeply colored para-nitrophenoxide anion is generated.
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Reaction: Attach a reflux condenser and heat the mixture to 90 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the 1-chloroisoquinoline spot is fully consumed.
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Quenching & Extraction: Cool the reaction to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).
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Self-Validating Wash: Wash the combined organic layers with 5% aqueous NaOH (2 × 30 mL). Note: This step is critical. The NaOH deprotonates any unreacted 4-nitrophenol, pulling it into the aqueous layer and ensuring the organic layer contains only the desired product.
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Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure product as a pale solid.
Analytical Validation Protocols
To ensure the structural integrity and exact molecular weight of the synthesized compound, rigorous analytical characterization is required[6].
Step-by-Step LC-MS and NMR Validation
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Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade Acetonitrile/Water (1:1 v/v).
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LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.
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Validation Check: Look for a sharp chromatographic peak corresponding to an m/z of 267.07 ([M+H]⁺), which perfectly matches the exact monoisotopic mass of 266.0691 Da plus a proton.
-
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NMR Spectroscopy: Dissolve 10 mg of the compound in 0.5 mL of CDCl₃. Acquire ¹H and ¹³C spectra at 400 MHz or higher.
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Validation Check: The ¹H NMR spectrum must show the characteristic downfield shift of the isoquinoline C3 and C4 protons, alongside an AA'BB' splitting pattern (two distinct doublets around 7.3 ppm and 8.3 ppm) confirming the presence of the para-substituted nitrophenoxy ring.
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Downstream Applications in Drug Discovery
The primary value of 1-(4-nitrophenoxy)isoquinoline lies not in its final form, but in its utility as a precursor. The nitro group acts as a masked amine. Upon reduction, the resulting aniline derivative can be rapidly diversified via amide coupling, reductive amination, or urea formation to generate libraries of bioactive molecules[1].
Fig 2: Downstream drug discovery workflow utilizing the isoquinoline core scaffold.
By leveraging the rigid, planar nature of the isoquinoline core (which frequently intercalates with DNA or binds to the ATP-binding pockets of kinases) alongside the flexible ether linkage, medicinal chemists can fine-tune the spatial orientation of the terminal functional groups to maximize target affinity and selectivity.
References
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Calpaclab. "1-(4-Nitrophenoxy)isoquinoline, 98% Purity, C15H10N2O3." Calpaclab Product Catalog. Available at:[Link]
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PubChem. "5-Bromo-7-fluoro-1-(4-nitrophenoxy)isoquinoline." National Library of Medicine. Available at:[Link]
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MDPI. "Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents." Molecules. Available at:[Link]
-
Organic Chemistry Portal. "Isoquinoline synthesis." Organic Chemistry Portal. Available at:[Link]
-
Wikipedia. "Isoquinoline." Wikimedia Foundation. Available at: [Link]
- Google Patents. "Substituted quinolin-4-amine compounds and pharmaceutical compositions thereof having anti-inflammatory, antifungal, antiparasitic and anticancer activity." Patent CA2898018A1.
Sources
- 1. mdpi.com [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Isoquinoline synthesis [organic-chemistry.org]
- 5. CA2898018A1 - Substituted quinolin-4-amine compounds and pharmaceutical compositions thereof having anti-inflammatory, antifungal, antiparasitic and anticancer activity - Google Patents [patents.google.com]
- 6. 5-Bromo-7-fluoro-1-(4-nitrophenoxy)isoquinoline | C15H8BrFN2O3 | CID 133648376 - PubChem [pubchem.ncbi.nlm.nih.gov]
